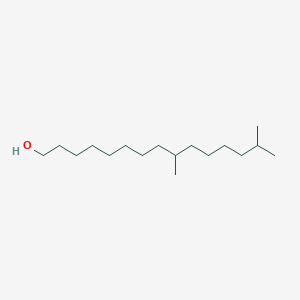
9,14-Dimethylpentadecan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,14-Dimethylpentadecan-1-OL is a long-chain primary fatty alcohol It is characterized by the presence of two methyl groups at the 9th and 14th positions of the pentadecane chain, with a hydroxyl group at the terminal carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,14-Dimethylpentadecan-1-OL can be achieved through several synthetic routes. One common method involves the use of long-chain alkanoyl chlorides and subsequent reduction reactions. The key steps in the synthesis include:
Formation of the alkanoyl chloride: This can be achieved by reacting the corresponding carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Reduction to the alcohol: The alkanoyl chloride is then reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
9,14-Dimethylpentadecan-1-OL undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 9,14-Dimethylpentadecanal, 9,14-Dimethylpentadecanoic acid
Reduction: 9,14-Dimethylpentadecane
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
9,14-Dimethylpentadecan-1-OL has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in biological systems, particularly in the context of lipid metabolism and signaling.
Medicine: Investigated for potential therapeutic applications, including as a component in drug delivery systems.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 9,14-Dimethylpentadecan-1-OL involves its interaction with specific molecular targets and pathways. As a fatty alcohol, it can integrate into lipid bilayers and affect membrane fluidity and function. It may also interact with enzymes involved in lipid metabolism, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,10,14-Trimethylpentadecan-2-OL: Another long-chain fatty alcohol with similar structural features but different methyl group positions.
3,7-Dimethylpentadecan-2-OL: A compound with methyl groups at different positions, used as a pheromone in certain insect species.
Uniqueness
9,14-Dimethylpentadecan-1-OL is unique due to its specific methyl group positions, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
919109-73-2 |
|---|---|
Formule moléculaire |
C17H36O |
Poids moléculaire |
256.5 g/mol |
Nom IUPAC |
9,14-dimethylpentadecan-1-ol |
InChI |
InChI=1S/C17H36O/c1-16(2)12-9-10-14-17(3)13-8-6-4-5-7-11-15-18/h16-18H,4-15H2,1-3H3 |
Clé InChI |
YOHGXLAWDHRMCM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCC(C)CCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


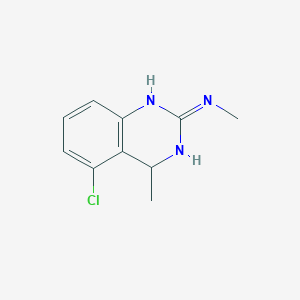
![4-Methoxy-6-[5-(4-methoxyphenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14177219.png)
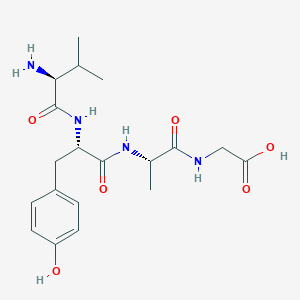
![N-{2-[Cyclopropylidene(phenyl)methyl]phenyl}acetamide](/img/structure/B14177226.png)
![(3E)-3-[(3-Aminopropyl)imino]-1-phenylbutan-1-one](/img/structure/B14177227.png)


![6-{1-[(Piperazin-1-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14177241.png)
![4-{4-[4-(Methanesulfonyl)phenyl]butyl}piperidine](/img/structure/B14177250.png)
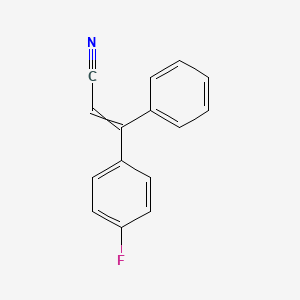
![(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]pyrrolidine-2-carboxylate](/img/structure/B14177266.png)

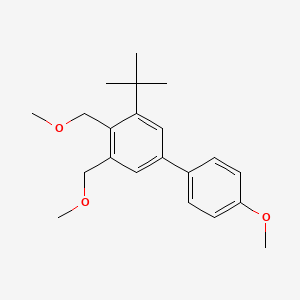
![(5-Methyl-1,2-oxazol-3-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B14177280.png)
